molecular formula C12H11NOS B582016 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde CAS No. 885279-27-6

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B582016
CAS No.: 885279-27-6
M. Wt: 217.286
InChI Key: WNPXTBVDXBOLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a thiazole ring substituted with a 4-ethyl-phenyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the synthesis might start with 4-ethylbenzaldehyde and thioamide, followed by cyclization under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are also employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the 4-ethyl-phenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) under acidic or basic conditions

Major Products Formed

    Oxidation: 2-(4-Ethyl-phenyl)-thiazole-4-carboxylic acid

    Reduction: 2-(4-Ethyl-phenyl)-thiazole-4-methanol

    Substitution: Various substituted thiazole derivatives depending on the electrophile used

Scientific Research Applications

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic amino acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-thiazole-4-carbaldehyde
  • 2-(4-Methyl-phenyl)-thiazole-4-carbaldehyde
  • 2-(4-Chloro-phenyl)-thiazole-4-carbaldehyde

Uniqueness

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is unique due to the presence of the 4-ethyl-phenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXTBVDXBOLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693095
Record name 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-27-6
Record name 2-(4-Ethylphenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.